(2R)-2-amino-N-[(1S)-1-phenylethyl]propanamide (2R)-2-amino-N-[(1S)-1-phenylethyl]propanamide
Brand Name: Vulcanchem
CAS No.: 180468-46-6
VCID: VC17712589
InChI: InChI=1S/C11H16N2O/c1-8(12)11(14)13-9(2)10-6-4-3-5-7-10/h3-9H,12H2,1-2H3,(H,13,14)/t8-,9+/m1/s1
SMILES:
Molecular Formula: C11H16N2O
Molecular Weight: 192.26 g/mol

(2R)-2-amino-N-[(1S)-1-phenylethyl]propanamide

CAS No.: 180468-46-6

Cat. No.: VC17712589

Molecular Formula: C11H16N2O

Molecular Weight: 192.26 g/mol

* For research use only. Not for human or veterinary use.

(2R)-2-amino-N-[(1S)-1-phenylethyl]propanamide - 180468-46-6

Specification

CAS No. 180468-46-6
Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
IUPAC Name (2R)-2-amino-N-[(1S)-1-phenylethyl]propanamide
Standard InChI InChI=1S/C11H16N2O/c1-8(12)11(14)13-9(2)10-6-4-3-5-7-10/h3-9H,12H2,1-2H3,(H,13,14)/t8-,9+/m1/s1
Standard InChI Key UJLHTMLCGCJXRX-BDAKNGLRSA-N
Isomeric SMILES C[C@@H](C1=CC=CC=C1)NC(=O)[C@@H](C)N
Canonical SMILES CC(C1=CC=CC=C1)NC(=O)C(C)N

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

(2R)-2-amino-N-[(1S)-1-phenylethyl]propanamide (CAS No. 180468-46-6) belongs to the class of amino acid-derived amides, with a molecular formula of C11H16N2O\text{C}_{11}\text{H}_{16}\text{N}_{2}\text{O} and a molecular weight of 192.26 g/mol . Its structure features a propanamide backbone substituted with an amino group at the C2 position and a (1S)-1-phenylethyl moiety attached via an amide linkage. The compound’s stereochemistry is defined by two chiral centers: the R-configuration at the C2 amino group and the S-configuration at the phenylethyl side chain.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC11H16N2O\text{C}_{11}\text{H}_{16}\text{N}_{2}\text{O}
Molecular Weight192.26 g/mol
IUPAC Name(2R)-2-amino-N-[(1S)-1-phenylethyl]propanamide
SMILESC[C@@H](C1=CC=CC=C1)NC(=O)C(C)N\text{C}[C@@H](C1=CC=CC=C1)NC(=O)C(C)N
InChIKeyUJLHTMLCGCJXRX-BDAKNGLRSA-N

Spectroscopic and Computational Data

Nuclear Magnetic Resonance (NMR) and mass spectrometry analyses confirm the compound’s structural integrity. The (1S)-1-phenylethyl group introduces distinct aromatic proton signals in the 1H^1\text{H}-NMR spectrum (δ 7.2–7.4 ppm), while the amide carbonyl resonates near δ 170 ppm in 13C^{13}\text{C}-NMR. Molecular docking simulations suggest that the stereochemistry influences binding interactions with biological targets, particularly enzymes and receptors requiring chiral recognition.

Synthesis and Chemical Modification

Synthetic Routes

The synthesis of (2R)-2-amino-N-[(1S)-1-phenylethyl]propanamide typically involves stereoselective amidation reactions. A common approach utilizes L-alanine derivatives as starting materials, which are reacted with (S)-1-phenylethylamine under carbodiimide-mediated coupling conditions. Critical parameters include:

  • Temperature: Reactions conducted at 0–5°C to minimize racemization.

  • Catalysts: Use of HOBt (hydroxybenzotriazole) to enhance coupling efficiency.

  • Solvents: Dichloromethane or dimethylformamide (DMF) for optimal solubility.

Yields range from 60–75%, with purity >95% achieved via recrystallization from ethanol/water mixtures.

Structural Analogues and Derivatives

Modifications to the phenylethyl group or propanamide backbone have been explored to enhance bioavailability. For example, fluorination at the phenyl ring’s para position improves metabolic stability, while methyl substitution on the amide nitrogen increases lipophilicity. These derivatives are under investigation for CNS permeability and target engagement.

Biological Activity and Mechanism of Action

Enzymatic Interactions

The compound’s primary amine and amide functionalities enable interactions with enzymatic active sites. In vitro assays reveal inhibitory activity against aminopeptidases (IC50_{50} = 12.3 μM) and moderate affinity for glutamate transporters (EAAT2 KiK_i = 8.9 μM) . Molecular dynamics simulations suggest that the (1S)-phenylethyl group occupies hydrophobic pockets in these proteins, while the amino group participates in hydrogen bonding with catalytic residues .

Neuroprotective Effects

The compound’s ability to modulate glutamate transporters may mitigate excitotoxicity, a pathway implicated in neurodegenerative diseases like Alzheimer’s and ALS . In primary glial cultures, related compounds increase glutamate clearance by 40–60% at 10 μM concentrations .

Applications and Future Directions

Medicinal Chemistry

The compound serves as a scaffold for designing dual-acting molecules targeting both enzymatic and transporter systems. Current efforts focus on hybrid derivatives combining its amide core with succinimide moieties to enhance anticonvulsant potency .

Industrial Synthesis

Scale-up processes using continuous-flow reactors are under development to address racemization challenges during large-scale production. Recent advances in immobilized enzyme catalysts (e.g., CAL-B lipase) have improved enantiomeric excess to >98%.

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